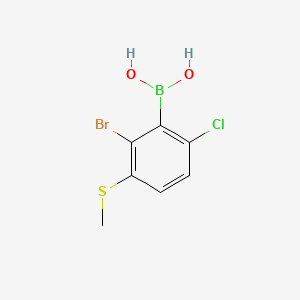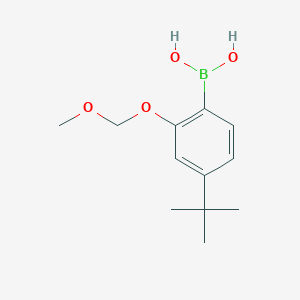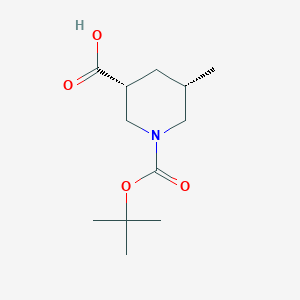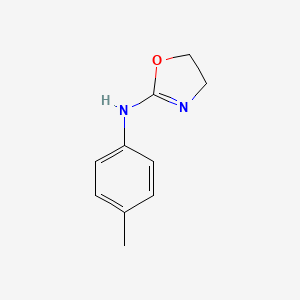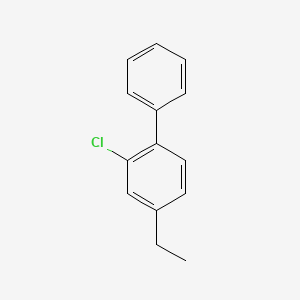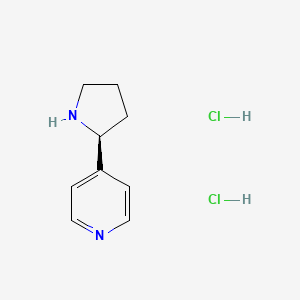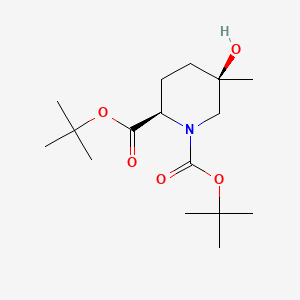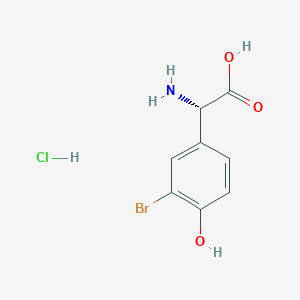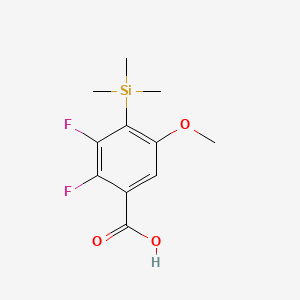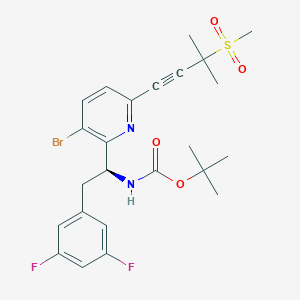
(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate is a complex organic compound that features a combination of bromine, fluorine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo and difluorophenyl groups: These groups can be introduced via halogenation and electrophilic aromatic substitution reactions.
Attachment of the tert-butyl carbamate group: This step often involves the reaction of an amine with tert-butyl chloroformate under basic conditions.
Addition of the methylsulfonyl and but-1-YN-1-YL groups: These groups can be introduced through nucleophilic substitution and alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of bromine, fluorine, and sulfonyl groups suggests that it could interact with biological targets in unique ways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate
- (S)-Tert-butyl (1-(3-chloro-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate
- (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-dichlorophenyl)ethyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and fluorine atoms, along with the sulfonyl and alkyne groups, provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C24H27BrF2N2O4S |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[3-bromo-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C24H27BrF2N2O4S/c1-23(2,3)33-22(30)29-20(13-15-11-16(26)14-17(27)12-15)21-19(25)8-7-18(28-21)9-10-24(4,5)34(6,31)32/h7-8,11-12,14,20H,13H2,1-6H3,(H,29,30)/t20-/m0/s1 |
InChI Key |
OBUPKGOLRNAZIS-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
